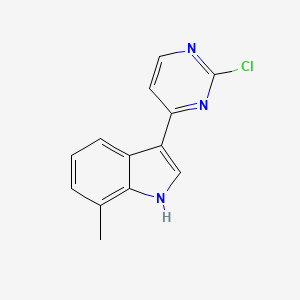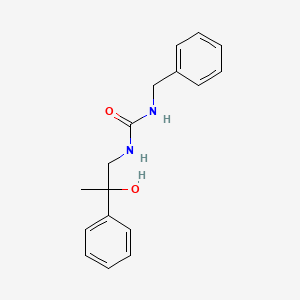
1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea is a chemical compound with significant potential in various fields of research due to its unique structure and properties. It is known for its applications in medicinal chemistry, particularly in the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea typically involves a base-catalyzed reaction between benzil and urea. The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic pinacol, which upon acidification yields hydantoin. Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Industrial Production Methods: Industrial production methods for N-substituted ureas, including this compound, often involve the reaction of isocyanates or carbamoyl chlorides with ammonia. These methods are designed to be resource-efficient and environmentally friendly .
化学反应分析
Types of Reactions: 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: Substitution reactions often occur at the benzylic position, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Typical reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
科学研究应用
1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea has several scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of protein kinases, particularly ROCK1 and ROCK2, which are involved in cancer cell proliferation.
DNA Interaction:
Cardiovascular Research: It acts as a selective activator of myocardial myosin ATPase, indicating potential therapeutic applications in treating heart failure.
Cancer Research: New derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, highlighting their potential in cancer treatment.
作用机制
The mechanism of action of 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets and pathways:
Protein Kinase Inhibition: It inhibits ROCK1 and ROCK2, leading to reduced cancer cell proliferation.
DNA Interaction: The compound intercalates into DNA, disrupting its function and potentially leading to cell death.
Myosin ATPase Activation: It selectively activates myocardial myosin ATPase, enhancing cardiac muscle contraction.
相似化合物的比较
1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea: This compound shares a similar structure but has different biological activities.
N-substituted Ureas: These compounds, such as N-furfuryl piperazine ureas, have shown potential as antimycobacterial agents.
Uniqueness: 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea is unique due to its specific interactions with protein kinases and DNA, as well as its selective activation of myocardial myosin ATPase. These properties make it a valuable compound for research in cancer therapy, cardiovascular treatment, and DNA-targeted therapies.
属性
IUPAC Name |
1-benzyl-3-(2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(21,15-10-6-3-7-11-15)13-19-16(20)18-12-14-8-4-2-5-9-14/h2-11,21H,12-13H2,1H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIMIUCCDMQQBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2364329.png)
![N-[(3-Hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2364331.png)
![N-(4-tert-butylphenyl)-5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2364332.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide](/img/structure/B2364333.png)
![methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2364334.png)
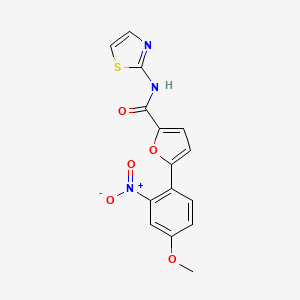
![1'-(4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2364336.png)
![N-[4-(azepan-1-yl)phenyl]prop-2-enamide](/img/structure/B2364337.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2364338.png)
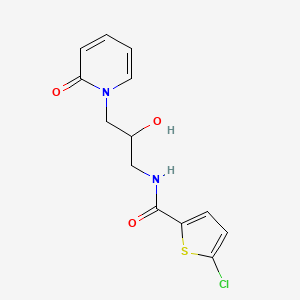
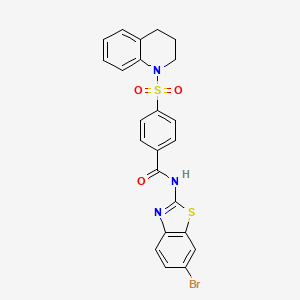
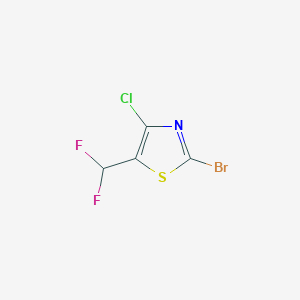
![benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate](/img/structure/B2364348.png)
